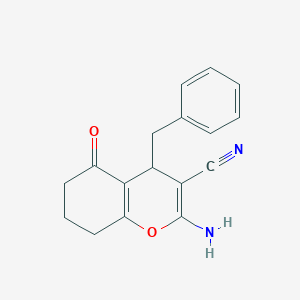

2-amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

This compound belongs to the 4H-chromene family, characterized by a fused bicyclic system with a benzyl group at position 4, an amino group at position 2, and a cyano substituent at position 2. Its synthesis typically involves multicomponent reactions (MCRs) using aromatic aldehydes, malononitrile, and cyclic diketones like dimedone or tetrahydro-4H-pyran derivatives under catalytic conditions .

Properties

IUPAC Name |

2-amino-4-benzyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c18-10-13-12(9-11-5-2-1-3-6-11)16-14(20)7-4-8-15(16)21-17(13)19/h1-3,5-6,12H,4,7-9,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWLATNBIZZMCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)CC3=CC=CC=C3)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385942 | |

| Record name | SMR000015444 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5490-57-3 | |

| Record name | SMR000015444 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, a compound with the molecular formula and a molecular weight of 284.32 g/mol, has garnered attention for its diverse biological activities. This compound features a chromene structure that is pivotal in its interaction with biological systems.

Chemical Structure

The structure of this compound includes several functional groups that contribute to its biological activity:

- Amino Group : Potential for hydrogen bonding and interaction with biological receptors.

- Carbonitrile Group : Influences reactivity and may participate in nucleophilic attacks.

- Benzyl Substitution : Enhances lipophilicity, aiding in membrane permeability.

Biological Activities

Research has shown that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

- Cell Viability Assays : The compound was tested against several human cancerous cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated significant cytotoxicity with IC50 values ranging from 2.4 µg/mL to 9.6 µg/mL depending on the cell line tested .

- Comparison with Reference Drugs : The compound's activity was compared to standard chemotherapeutic agents such as Vinblastine and Colchicine, showing comparable or superior efficacy in inhibiting tumor growth in certain cases .

The mechanism through which this compound exerts its anticancer effects is still under investigation but may involve:

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : The presence of specific functional groups may interfere with key enzymes involved in cell cycle regulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. The presence of an amino group and other substituents significantly influences the compound's interaction with biological targets. For instance:

| Functional Group | Impact on Activity |

|---|---|

| Amino Group | Enhances receptor binding |

| Carbonitrile | Increases reactivity |

| Benzyl Substituent | Improves membrane permeability |

Case Studies

- Study on Antitumor Activity : A recent study demonstrated that 2-amino-4-benzyl derivatives exhibited potent inhibitory effects on various cancer cell lines, suggesting potential as lead compounds for drug development .

- Neuroprotective Effects : Other derivatives of chromene structures have been explored for neuroprotective properties against neurodegenerative diseases like Alzheimer's disease, indicating a broader therapeutic potential for compounds in this family .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the chromene structure exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study by Singh et al. (1996), the synthesis of related chromene derivatives demonstrated potent cytotoxicity against human cancer cell lines. The authors reported that these compounds could serve as lead structures for developing new anticancer agents.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. The presence of the amino group enhances its interaction with biological membranes, making it effective against various bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical modifications, making it valuable in synthesizing other complex molecules.

Synthetic Applications

Example Reaction:

The compound can undergo nucleophilic substitution reactions to introduce different functional groups at the benzyl position. This property is exploited in synthesizing more complex pharmaceuticals and agrochemicals.

Case Study:

A recent publication detailed the use of 2-amino-4-benzyl derivatives in synthesizing novel inhibitors targeting specific enzymes involved in metabolic pathways (Hassanien et al., 1999). The study highlighted how these modifications led to enhanced biological activity.

Material Science

Research has explored the potential applications of this compound in material science, particularly in developing polymers and nanomaterials. Its ability to form stable complexes with metal ions can be utilized in creating new materials with specific properties.

Data Table: Polymerization Studies

| Polymer Type | Properties Enhanced |

|---|---|

| Conductive Polymers | Increased electrical conductivity |

| Biodegradable Plastics | Improved mechanical strength |

Chemical Reactions Analysis

Multi-Component Reactions

The most common synthetic approach involves tandem Michael addition-cyclization reactions using aldehydes, malononitrile derivatives, and cyclohexanediones. Key examples include:

The use of bifunctional cinchona alkaloids (e.g., quinine thiourea) as catalysts enables enantioselective synthesis, achieving up to 82% enantiomeric excess .

Reaction Mechanism

The synthesis typically proceeds via:

-

Michael addition of the enolate (formed from cyclohexanedione) to the α,β-unsaturated carbonyl compound.

-

Cyclization to form the chromene skeleton, facilitated by malononitrile’s cyano group.

-

Amination to introduce the amino group at the 2-position.

Oxidation

The compound undergoes oxidation under conditions such as:

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

-

Products : Corresponding carboxylic acids or ketones, depending on the functional groups involved.

Reduction

Reduction using agents like lithium aluminum hydride (LiAlH₄) can yield:

-

Amines or alcohols , depending on the reducing agent and reaction conditions.

Substitution Reactions

Nucleophilic substitution is facilitated by strong nucleophiles (e.g., sodium cyanide, potassium iodide), leading to derivatives with altered substituents.

Reactivity and Stability

-

Acidic Conditions : Exposure to strong acids may cause degradation or rearrangement of functional groups.

-

Thermal Stability : The compound exhibits high melting points (e.g., 513 K in one study) , indicating stability under standard conditions.

Biological and Chemical Significance

While the focus is on chemical reactions, the compound’s biological activity (e.g., anticancer, anti-inflammatory) is often linked to its reactivity. For example, its ability to inhibit enzymes like butyrylcholinesterase involves non-covalent binding to active sites.

Analytical Data

Key analytical techniques include:

Comparison with Similar Compounds

Substituent Variations at Position 4

The benzyl group at position 4 distinguishes the target compound from analogues. Key comparisons include:

Crystallographic Insights :

- The thiophene-substituted analogue () forms a triclinic crystal system (space group P1) with a 2D hydrogen-bonded network (N–H⋯N/O), whereas the naphthyl-substituted derivatives adopt sofa or flattened boat conformations in their cyclohexenone rings .

- The benzyl group in the target compound may induce distinct torsional angles compared to planar aryl groups (e.g., phenyl), influencing molecular stacking and solubility .

Pharmacological and Physicochemical Properties

Bioactivity Profiles

- Anticancer Potential: 4-Aryl-4H-chromenes, including the benzyl derivative, exhibit apoptosis-inducing activity by modulating Bcl-2 family proteins . The benzyl group’s lipophilicity may enhance blood-brain barrier penetration compared to polar substituents (e.g., –OCH₃ in 4k) .

- Antimicrobial Activity: Halogenated derivatives (e.g., 4h with –Cl) show superior antibacterial efficacy (MIC: 2–4 µg/mL against S. aureus) compared to non-halogenated analogues .

Spectral and Stability Data

- IR Spectroscopy: The target compound’s carbonyl stretch (C=O) appears at ~1680 cm⁻¹, consistent with analogues like 4a (1683 cm⁻¹). Cyano group stretches (~2198 cm⁻¹) remain unaffected by aryl substitutions .

- Thermal Stability : Dimethyl-substituted derivatives (e.g., 4a) exhibit higher melting points (197–198°C) than the benzyl derivative (mp ~180–185°C), attributed to steric hindrance reducing molecular flexibility .

Q & A

Q. What are the most efficient synthetic methodologies for preparing 2-amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

A microwave/ultrasound-assisted multicomponent reaction is widely used for synthesizing this chromene derivative. For example, cyclocondensation of aldehydes (e.g., 4-methylbenzylidene derivatives) with cyclohexane-1,3-dione and malononitrile under ethanolamine catalysis yields the target compound in ~89% yield . Alternative methods include using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation (82–94% yields) or urea as an organocatalyst at room temperature (86% yield) .

Key Methodological Considerations:

- Catalyst selection impacts reaction time and yield. DBU accelerates cyclization under microwave conditions .

- Solvent systems (e.g., ethanol, THF/methanol) influence crystallization and purity .

Q. How is the molecular structure of this chromene derivative confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) with lattice parameters a = 8.5931 Å, b = 8.7409 Å, and c = 11.0695 Å were resolved using SHELX software . Hydrogen bonding (N–H⋯N, C–H⋯O) and π-π stacking stabilize the crystal lattice .

Q. What preliminary biological activities have been reported for this compound?

Chromene derivatives exhibit antimicrobial, anticancer, and neuropharmacological potential. For instance:

- Antimicrobial activity : Derivatives showed inhibition against Aspergillus niger and Candida albicans via disc diffusion assays .

- Neurotransmitter modulation : Substituted analogs act as selective inhibitors of excitatory amino acid transporter 1 (EAAT1), with IC50 values in the micromolar range .

Advanced Research Questions

Q. How do structural modifications influence biological activity in SAR studies?

The substituent at the 4-position (e.g., aryl groups) critically modulates potency. For example:

Q. Table 2: Substituent Effects on EAAT1 Inhibition

| Compound | R1 Group | IC50 (µM) | Reference |

|---|---|---|---|

| UCPH-101 | 4-Methoxyphenyl | 0.8 | |

| Analog 9 | 7-N-substituted | 20 | |

| Analog 11a | RS-isomer | 5.5 |

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Key challenges :

- Solvent selection : Slow evaporation of ethanol yields high-quality crystals .

- Hydrogen bonding : Intermolecular N–H⋯N bonds stabilize dimers, but excessive H-bonding can complicate crystal packing .

- Thermal motion : Constrained refinement (riding model) for H-atoms improves accuracy in displacement parameters .

Q. Methodological Solutions :

Q. How can computational modeling complement experimental data for this compound?

- Docking studies : Predict binding modes to targets like EAAT1 using Glide or AutoDock .

- Vibrational circular dichroism (VCD) : Assign absolute configurations of diastereomers (e.g., RR vs. SS isomers) .

- DFT calculations : Validate crystallographic bond lengths/angles (e.g., C–C = 1.52 Å vs. computed 1.54 Å) .

Q. How are contradictions in biological data addressed across studies?

Discrepancies in IC50 values or activity trends often arise from:

- Assay variability : Cell-based vs. cell-free systems (e.g., EAAT1 inhibition in HEK293 vs. Xenopus oocytes) .

- Purity issues : Recrystallization (e.g., ethanol/acetone mixtures) ensures >95% purity for pharmacological testing .

- Structural heterogeneity : Verify substituent regiochemistry via <sup>13</sup>C NMR and SC-XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.